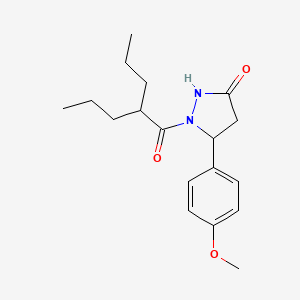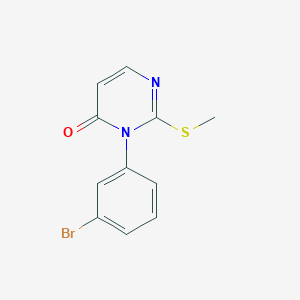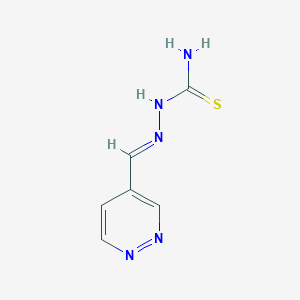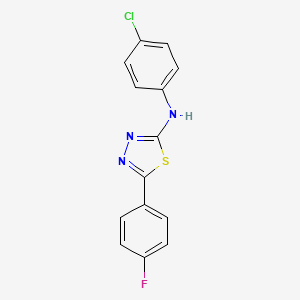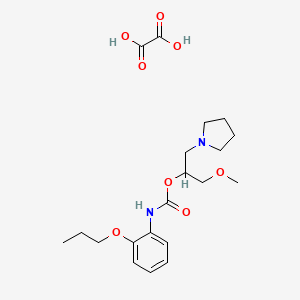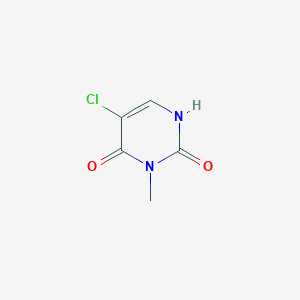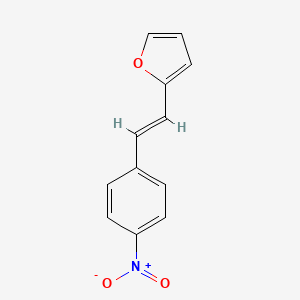
(E)-2-(4-Nitrostyryl)furan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-(4-Nitrostyryl)furan: is a chemical compound with the following structural formula:
This compound
It consists of a furan ring (a five-membered heterocycle containing one oxygen atom) conjugated with a nitro-substituted styryl group. The “E” configuration indicates that the double bond between the styryl and furan moieties is in the trans conformation.
Métodos De Preparación
Synthetic Routes
Several synthetic routes exist for the preparation of (E)-2-(4-Nitrostyryl)furan . Here are two common methods:
-
Knoevenagel Condensation
- React 4-nitrobenzaldehyde with furan-2-carbaldehyde (furfural) in the presence of a base (such as piperidine or sodium ethoxide).
- The reaction proceeds via a Knoevenagel condensation, resulting in the formation of the desired product.
-
Horner-Wadsworth-Emmons Reaction
- Combine 4-nitrobenzaldehyde with a phosphonate ester (e.g., diethyl phenylphosphonate) and a base (e.g., sodium hydride or sodium tert-butoxide).
- The Horner-Wadsworth-Emmons reaction leads to the formation of the this compound.
Industrial Production
Análisis De Reacciones Químicas
(E)-2-(4-Nitrostyryl)furan: undergoes various chemical reactions:
Oxidation: The nitro group can be reduced to an amino group, leading to the formation of an amino-substituted furan derivative.
Substitution: The styryl group can undergo nucleophilic substitution reactions (e.g., halogenation, alkylation, or acylation).
Michael Addition: The conjugated system allows for Michael additions with nucleophiles.
Common reagents include reducing agents (such as tin and hydrochloric acid), halogens (e.g., bromine), and strong bases (e.g., sodium hydroxide).
Major products depend on the specific reaction conditions and substituents present.
Aplicaciones Científicas De Investigación
(E)-2-(4-Nitrostyryl)furan: finds applications in various fields:
Chemistry: Used as a building block for the synthesis of other compounds.
Biology: Investigated for its potential as a fluorescent probe or as a ligand for biological studies.
Medicine: Explored for its pharmacological properties (e.g., anti-inflammatory, antioxidant, or antimicrobial effects).
Industry: Limited industrial applications due to its specialized nature.
Mecanismo De Acción
The exact mechanism of action remains an active area of research. its conjugated system suggests potential interactions with cellular receptors or enzymes. Further studies are needed to elucidate its precise molecular targets and pathways.
Comparación Con Compuestos Similares
(E)-2-(4-Nitrostyryl)furan: stands out due to its unique combination of a furan ring and a nitro-substituted styryl group. Similar compounds include other nitrostyryl derivatives (e.g., those with different heterocyclic rings or substituents).
Remember that while this compound has promising properties, its full potential awaits further exploration in both scientific and industrial contexts.
Propiedades
Fórmula molecular |
C12H9NO3 |
|---|---|
Peso molecular |
215.20 g/mol |
Nombre IUPAC |
2-[(E)-2-(4-nitrophenyl)ethenyl]furan |
InChI |
InChI=1S/C12H9NO3/c14-13(15)11-6-3-10(4-7-11)5-8-12-2-1-9-16-12/h1-9H/b8-5+ |
Clave InChI |
OHQPZKWXDAHYRR-VMPITWQZSA-N |
SMILES isomérico |
C1=COC(=C1)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canónico |
C1=COC(=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 5-{[(3-chlorophenyl)sulfanyl]methyl}-1,2-oxazole-3-carboxylate](/img/structure/B12915552.png)
![3,5-Pyrazolidinedione, 4-[(2,3-dimethyl-4-propoxyphenyl)methylene]-](/img/structure/B12915562.png)
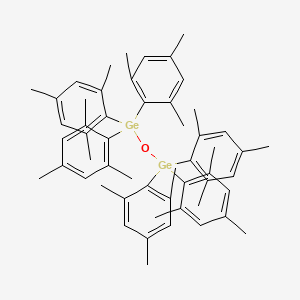
![3-Isoxazolecarboxamide, N-hydroxy-5-[[(3-methoxyphenyl)thio]methyl]-](/img/structure/B12915574.png)
